molecular formula C12H23NO2 B14624699 9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol CAS No. 57617-76-2

9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B14624699
CAS No.: 57617-76-2
M. Wt: 213.32 g/mol
InChI Key: UKFNMMDHLOOZTG-UHFFFAOYSA-N
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Description

9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol is a compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two hydroxyl groups. The bicyclo[3.3.1]nonane framework is known for its stability and rigidity, making it an attractive scaffold for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol typically involves the construction of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the N,O-acetal moiety can be activated with boron trichloride in the presence of a bulky base, leading to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclo[3.3.1]nonane core, such as carbonyl compounds, reduced forms, and substituted derivatives .

Mechanism of Action

The mechanism of action of 9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its functional groups and the nature of the target enzyme. The bicyclic structure provides a rigid framework that can fit into enzyme active sites, modulating their activity. Additionally, the hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol is unique due to its specific functional groups and the presence of a nitrogen atom in the bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

57617-76-2

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

9-butyl-9-azabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C12H23NO2/c1-2-3-8-13-9-4-6-11(14)10(13)5-7-12(9)15/h9-12,14-15H,2-8H2,1H3

InChI Key

UKFNMMDHLOOZTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2CCC(C1CCC2O)O

Origin of Product

United States

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